molecular formula C15H16 B14688266 2,3,4-Trimethyl-1,1'-biphenyl CAS No. 30581-97-6

2,3,4-Trimethyl-1,1'-biphenyl

Cat. No.: B14688266
CAS No.: 30581-97-6
M. Wt: 196.29 g/mol
InChI Key: RZTQGLJYMDOELQ-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16. It belongs to the class of biphenyls, which are composed of two benzene rings connected by a single bond. This compound is characterized by the presence of three methyl groups attached to the biphenyl structure at the 2, 3, and 4 positions. It is a colorless solid with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50 to 100°C .

Industrial Production Methods

Industrial production of 2,3,4-Trimethyl-1,1’-biphenyl often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

2,3,4-Trimethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trimethyl-1,1’-biphenyl involves its interaction with various molecular targets and pathways. In electrophilic substitution reactions, the methyl groups on the biphenyl structure can activate the aromatic rings, making them more reactive towards electrophiles. This activation occurs through the inductive and conjugative effects of the methyl groups, which donate electron density to the aromatic system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trimethyl-1,1’-biphenyl is unique due to its specific arrangement of methyl groups, which can influence its chemical reactivity and physical properties

Properties

CAS No.

30581-97-6

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1,2,3-trimethyl-4-phenylbenzene

InChI

InChI=1S/C15H16/c1-11-9-10-15(13(3)12(11)2)14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

RZTQGLJYMDOELQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=CC=CC=C2)C)C

Origin of Product

United States

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